![molecular formula C17H17NO4 B5888700 N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5888700.png)
N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" often involves complex organic reactions, including cyclization, amidation, and substitution reactions. For example, a practical method for synthesizing a related compound, an orally active CCR5 antagonist, involved esterification followed by a Claisen type reaction and subsequent Suzuki−Miyaura reaction, highlighting the intricate steps often required in synthesizing such complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of benzodioxine and carboxamide groups, which significantly influence their chemical behavior and interaction with biological targets. X-ray diffraction and computational methods like DFT calculations are commonly used to elucidate their molecular geometry, as seen in studies of similar compounds where the crystal structure and electronic properties were determined (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" can be influenced by its functional groups. For instance, the benzodioxine moiety may participate in oxidative reactions, while the carboxamide group could be involved in hydrolysis and condensation reactions. The synthesis and reactions of similar compounds often reveal a variety of chemical behaviors, such as the reductive cyclization used to synthesize related benzimidazole derivatives (Bhaskar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-5-14(20-2)13(9-11)18-17(19)12-4-6-15-16(10-12)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDJBLFCQRDMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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